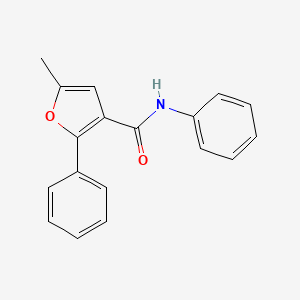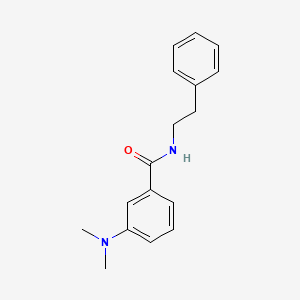
2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
Overview
Description
Synthesis Analysis
The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide and related compounds typically involves the condensation of appropriate aldehydes and cyanoacetamides under basic conditions. For example, derivatives like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide have been synthesized with high yields through such condensation reactions (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. For instance, novel diastereoselective derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides have had their stereochemistry and structures validated by single-crystal X-ray diffraction and various spectroscopic methods (Bondock et al., 2014).
Chemical Reactions and Properties
3-Aryl-2-cyano acrylamides exhibit interesting chemical behaviors, such as changes in their luminescent properties upon mechanical grinding, indicating phase transitions from crystalline to amorphous forms. These changes can be studied using techniques like differential scanning calorimetry and powder X-ray diffractometry (Song et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as luminescence, are affected by their distinct stacking modes and molecular interactions. Studies have shown that certain derivatives exhibit green luminescence which remains unchanged even after grinding, while others show a red-shift in emission peaks upon grinding, highlighting the impact of molecular structure on their physical properties (Song et al., 2015).
Scientific Research Applications
Corrosion Inhibition
- Application : Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been investigated for their effectiveness as corrosion inhibitors, particularly for copper in nitric acid solutions. Studies using chemical and electrochemical methods such as mass loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PP) demonstrated that these compounds could significantly reduce corrosion. They are considered mixed-type inhibitors, with efficiencies reaching up to 86.1% in certain concentrations (Abu-Rayyan et al., 2022).
Optoelectronics and Luminescence
- Application : Some 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide, are studied for their distinct optical properties due to varying stacking modes. These compounds demonstrate different luminescent behaviors, which are linked to their crystal structures and molecular interactions. This property is significant in the development of materials for optoelectronic applications (Song et al., 2015).
Chemical Synthesis and Molecular Rearrangement
- Application : The compound and its related derivatives are used in chemical synthesis, exhibiting interesting behaviors in molecular rearrangement reactions. These reactions are crucial in synthesizing various heterocyclic compounds, which have potential applications in pharmaceuticals and material science. For instance, reactions with benzoic acid or aliphatic carboxylic acids lead to different cyclic compounds (Yokoyama et al., 1985; 1987).
Synthesis of Pharmaceutical Compounds
- Application : Derivatives of 2-cyano-3-(4-methoxyphenyl)acrylamide have been synthesized for potential pharmaceutical applications. For example, a study on the synthesis of pyrazole and pyrimidine derivatives showed their potential for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their relevance in cancer research (Hassan et al., 2014).
Material Science and Crystallography
- Application : Research has also delved into the synthesis, characterization, and crystallography of acrylamide derivatives. These studies are vital for understanding the material properties, which can be applied in various technological and industrial sectors. For instance, the study of the crystal structure and growth of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide provides insights into its potential applications in material science (Gupta et al., 2013).
properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-5-7(2-3-9(10)14)4-8(6-12)11(13)15/h2-5,14H,1H3,(H2,13,15)/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWRIMMSDUGXTL-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5589667.png)

![(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5589685.png)
![2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5589693.png)
![2-(3-methoxybenzyl)-3-oxo-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5589695.png)

![4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5589716.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5589719.png)

![6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5589738.png)
![4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5589758.png)
![3-({[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5589762.png)